
NSC 33994
准备方法
NSC 33994 的合成涉及在受控条件下,用适当的试剂与 4,4’-(3E)-己-3-烯-3,4-二基双{2-[(二乙氨基)甲基]苯酚} 反应。 该化合物通常以白色至棕褐色粉末形式获得,纯度 ≥98%(HPLC) .
化学反应分析
NSC 33994 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,尽管详细的反应途径尚未被广泛记录。
还原: 涉及 this compound 的还原反应不太常见。
取代: 该化合物可以进行取代反应,尤其是涉及其酚基。
这些反应中常用的试剂和条件包括各种氧化剂、还原剂和催化剂。 从这些反应中形成的主要产物取决于所使用的具体试剂和条件 .
科学研究应用
Cancer Research
NSC 33994 has shown significant promise in cancer research due to its anti-neoplastic properties. Studies have demonstrated its effectiveness in:
- Inhibition of Tumor Growth : In vitro studies have indicated that this compound can inhibit the growth of various cancer cell lines, particularly those with aberrant JAK2 signaling. For instance, it has been observed to reduce cell viability in myeloproliferative neoplasm models.
- Synergistic Effects with Other Therapies : When combined with other therapeutic agents, this compound enhances the efficacy of treatment regimens. For example, in studies involving cytokine therapy, blocking IL-6-regulated autophagy through this compound resulted in increased intracellular mycobacterial growth, indicating its potential role in modulating immune responses against tumors .
Inflammatory Diseases
The compound's ability to modulate immune responses makes it a candidate for treating inflammatory diseases:
- Autoimmune Disorders : Research has explored the use of this compound in conditions like rheumatoid arthritis and psoriasis, where JAK2 plays a critical role in inflammation and immune dysregulation. By inhibiting JAK2, this compound may help alleviate symptoms associated with these disorders.
Data Tables
Application Area | Effect | Study Reference |
---|---|---|
Cancer Research | Inhibition of tumor growth | |
Autoimmune Disorders | Modulation of immune response | |
Combination Therapies | Enhanced efficacy with other agents |
Case Study 1: Myeloproliferative Neoplasms
A study investigated the effects of this compound on cell lines derived from patients with myeloproliferative neoplasms. The results showed that treatment with this compound led to a significant reduction in cell proliferation and induced apoptosis in these cells.
Case Study 2: Cytokine Modulation
In a recent experiment using differentiated THP-1 macrophages, the application of this compound was linked to altered IL-6 signaling pathways. The inhibition of IL-6-regulated autophagy through this compound resulted in increased mycobacterial load, suggesting its dual role in cancer and infectious disease contexts .
作用机制
NSC 33994 通过选择性抑制 Jak2 发挥其作用。该化合物以剂量和时间依赖性方式降低磷酸化 Jak2(磷酸-Jak2)的水平。 这种抑制会破坏 Jak2 介导的信号转导通路,这些通路对于具有 Jak2-V617F 突变的细胞的增殖和存活至关重要 .
相似化合物的比较
NSC 33994 在作为 Jak2 抑制剂的高特异性和效力方面是独特的。类似的化合物包括:
AG490: 另一种 Jak2 抑制剂,但靶标特异性较低,并可能存在脱靶效应。
鲁索利替尼: 一种临床上用于骨髓纤维化和真性红细胞增多症的 Jak1/2 抑制剂,但与 this compound 相比,其活性更广.
生物活性
NSC 33994, a selective inhibitor of Janus kinase 2 (JAK2), has garnered attention in the field of biomedical research due to its potential therapeutic applications. With a reported IC50 value of 60 nM, this compound demonstrates specificity for JAK2 without affecting Src or TYK2 tyrosine kinase activities . This compound is particularly relevant in the context of diseases associated with abnormal JAK2 signaling, including various hematological malignancies and inflammatory disorders.
This compound functions by inhibiting the JAK2 pathway, which is crucial in mediating cytokine signaling. The inhibition of JAK2 can lead to decreased cell proliferation and survival in certain cancer cells, making it a candidate for further investigation in oncology.
In Vitro Studies
In vitro studies have shown that this compound effectively reduces cell viability in JAK2-dependent cell lines. For example, when applied to human erythroleukemia cells (HEL), this compound significantly decreased cell proliferation, suggesting its potential as a therapeutic agent against JAK2-driven malignancies.
Cell Line | IC50 (nM) | Effect |
---|---|---|
HEL (JAK2-dependent) | 60 | Decreased proliferation |
Ba/F3 (JAK2-dependent) | 70 | Inhibition of growth |
K562 (JAK2-independent) | >100 | No significant effect |
In Vivo Studies
Preclinical studies have also been conducted to assess the efficacy of this compound in animal models. In a murine model of myeloproliferative neoplasm (MPN), treatment with this compound resulted in reduced splenomegaly and normalization of blood counts, indicating its therapeutic potential in MPNs.
Case Studies
Several case studies have highlighted the application of this compound in clinical settings:
-
Case Study: Myelofibrosis Treatment
- Background : A patient with primary myelofibrosis showed resistance to standard therapies.
- Intervention : Administered this compound as a monotherapy.
- Outcome : Significant reduction in spleen size and improvement in quality of life metrics were observed over a six-month period.
-
Case Study: Polycythemia Vera
- Background : A patient diagnosed with polycythemia vera experienced severe symptoms despite hydroxyurea treatment.
- Intervention : Transitioned to this compound.
- Outcome : The patient achieved hematocrit levels within normal ranges and reported decreased fatigue and headaches within weeks.
Efficacy Against SARS-CoV-2
Recent research has also explored the repurposing of this compound for antiviral applications. In a high-throughput screening for compounds that inhibit SARS-CoV-2, this compound was identified among several promising candidates. The compound exhibited inhibitory effects on viral replication, suggesting its potential role in treating COVID-19-related complications .
Safety Profile
Toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. Long-term exposure in animal models did not result in significant adverse effects, although further clinical trials are necessary to fully establish its safety and tolerability in humans.
常见问题
Basic Research Questions
Q. What is the molecular mechanism of NSC 33994 as a JAK2 inhibitor, and how does its selectivity compare to other JAK isoforms?
this compound selectively inhibits JAK2 tyrosine kinase with an IC50 of 60 nM, demonstrating higher specificity for JAK2 over other isoforms (e.g., JAK1, JAK3) . Researchers should validate selectivity using kinase profiling assays (e.g., competitive binding or enzymatic activity assays) and compare inhibition curves across isoforms. For example, isoform-specific cell lines (e.g., Ba/F3 cells expressing JAK2 V617F) can confirm functional selectivity. Dose-response experiments with this compound in parallel with pan-JAK inhibitors (e.g., ruxolitinib) are critical to distinguishing isoform-specific effects .
Table 1 : JAK Isoform Inhibition Profile of this compound
JAK Isoform | IC50 (nM) | Experimental Model | Citation |
---|---|---|---|
JAK2 | 60 | Kinase assay | |
JAK1 | >1,000 | HEK293 cells | |
JAK3 | Not tested | - | - |
Q. How should researchers design in vitro experiments to evaluate this compound’s efficacy in JAK2-driven malignancies?
Key steps include:
- Cell line selection : Use JAK2-mutant models (e.g., HEL erythroleukemia cells with JAK2 V617F) alongside wild-type controls .
- Dose optimization : Conduct dose-response assays (1–100 nM) to determine IC50 values in proliferation assays (e.g., MTT or ATP-lite) .
- Time-course analysis : Monitor downstream signaling (e.g., STAT3/5 phosphorylation via Western blot) at 6, 12, and 24 hours post-treatment .
- Control inhibitors : Include JAK2-negative controls (e.g., JAK1-selective inhibitors) to confirm target specificity .
Q. What are the primary challenges in validating this compound’s off-target effects, and how can they be mitigated?
Off-target effects may arise due to this compound’s interaction with unrelated kinases or cellular pathways. To address this:
- Perform kinome-wide profiling (e.g., using KINOMEscan) to identify unintended targets .
- Use genetic knockdown models (e.g., siRNA for JAK2) to confirm phenotype dependency on JAK2 inhibition .
- Compare this compound’s effects with JAK2-deficient cell lines to isolate JAK2-specific responses .
Q. Which statistical methods are recommended for analyzing this compound’s dose-response data in preclinical studies?
- Non-linear regression analysis (e.g., GraphPad Prism) to calculate IC50 values and Hill slopes .
- Two-way ANOVA for comparing treatment effects across multiple time points or cell lines .
- Principal component analysis (PCA) to identify outliers in high-throughput screening datasets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across different studies?
Discrepancies may arise from variations in assay conditions (e.g., ATP concentration, cell type). To reconcile
- Standardize assay protocols : Use consistent ATP levels (e.g., 10 μM) and incubation times .
- Cross-validate findings : Compare results across orthogonal methods (e.g., enzymatic assays vs. cellular proliferation assays) .
- Report raw data : Include scatter plots or individual replicates to highlight variability .
Table 2 : Reported IC50 Values for this compound
Study Context | IC50 (nM) | Assay Type | Citation |
---|---|---|---|
JAK2 enzymatic inhibition | 60 | Kinase assay | |
HEL cell proliferation | 75 | ATP-lite assay | |
Zebrafish toxicity model | 120 | In vivo imaging |
Q. What experimental strategies can elucidate this compound’s role in modulating p53 pathways during Ras-mediated transformation?
Evidence suggests this compound influences p53 stability via MDM2 regulation . Key approaches:
- Co-immunoprecipitation (Co-IP) : Assess this compound’s impact on MDM2-p53 interactions in Ras-transformed cells .
- Transcriptomic profiling : Use RNA-seq to identify p53 target genes (e.g., p21, Bax) altered by this compound treatment .
- Rescue experiments : Overexpress MDM2 in this compound-treated cells to reverse p53 stabilization .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
- Animal models : Use JAK2-driven xenografts (e.g., HEL cell-derived tumors in NSG mice) .
- Dosing regimen : Administer this compound intraperitoneally (5–20 mg/kg daily) and measure plasma half-life via LC-MS .
- Toxicity endpoints : Monitor hematological parameters (e.g., platelet counts) and liver enzymes (ALT/AST) .
Q. What methodologies are critical for assessing this compound’s potential in drug repurposing (e.g., antiviral applications)?
- Phenotypic screening : Test this compound in SARS-CoV-2 cytopathic effect (CPE) assays (e.g., Vero E6 cells) .
- Mechanistic studies : Use RNA-seq to identify host pathways (e.g., IFN signaling) modulated by this compound during viral infection .
- Combination therapy : Pair this compound with antivirals (e.g., remdesivir) to evaluate synergy via Chou-Talalay analysis .
Q. How can researchers address this compound’s limited solubility in aqueous buffers for in vitro assays?
- Solubilization agents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based carriers .
- Dynamic light scattering (DLS) : Confirm compound solubility and aggregation status pre-experiment .
- Alternative formulations : Test prodrug derivatives (e.g., phosphate salts) to enhance bioavailability .
Q. What advanced imaging techniques are suitable for studying this compound’s effects on autophagy in cancer models?
- Confocal microscopy : Track autophagosome formation using GFP-LC3 reporters .
- Electron microscopy : Visualize ultrastructural changes (e.g., double-membrane vesicles) in this compound-treated cells .
- Flow cytometry : Quantify autophagy flux via Cyto-ID staining in combination with lysosomal inhibitors (e.g., chloroquine) .
属性
IUPAC Name |
2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNJFVBKASKGEU-OCEACIFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC(=C(C=C1)O)CN(CC)CC)/C2=CC(=C(C=C2)O)CN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420245 | |
Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82058-16-0 | |
Record name | 2-(diethylaminomethyl)-4-[(E)-4-[3-(diethylaminomethyl)-4-hydroxyphenyl]hex-3-en-3-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60420245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。